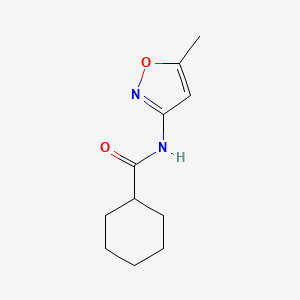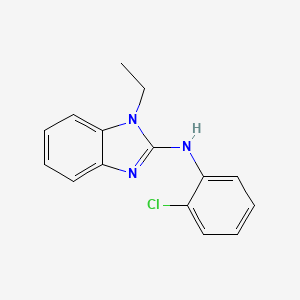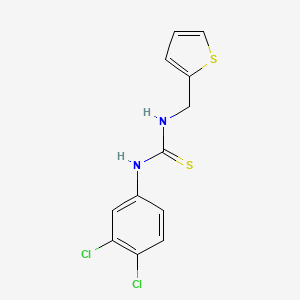![molecular formula C16H13N5O3 B5741782 N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide](/img/structure/B5741782.png)
N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide, commonly known as NPTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, biochemistry, and pharmacology. NPTAA is a triazole-based compound that has been synthesized using a variety of methods, and its mechanism of action has been extensively studied.
科学的研究の応用
NPTAA has potential applications in various areas of scientific research. It has been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells. NPTAA has also been studied for its potential use as an antibacterial agent, as it has been found to inhibit the growth of various bacterial strains. In addition, NPTAA has been studied for its potential use as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of NPTAA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. NPTAA has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication, transcription, and repair. In addition, NPTAA has been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and physiological effects:
NPTAA has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. NPTAA has also been found to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane. In addition, NPTAA has been found to bind to metal ions and exhibit fluorescence, making it a potential fluorescent probe for the detection of metal ions.
実験室実験の利点と制限
NPTAA has several advantages for lab experiments. It is relatively easy to synthesize using the CuAAC reaction, and it has been found to have potent anticancer and antibacterial activity. However, NPTAA also has some limitations for lab experiments. It has been found to be cytotoxic to normal cells at high concentrations, which may limit its potential clinical applications. In addition, the mechanism of action of NPTAA is not fully understood, which may limit its potential use in certain research areas.
将来の方向性
There are several future directions for further research on NPTAA. One area of research could be to further investigate its potential use as an anticancer agent, and to study its mechanism of action in more detail. Another area of research could be to investigate its potential use as an antibacterial agent, and to study its activity against different bacterial strains. In addition, further research could be done to optimize the synthesis method of NPTAA, and to investigate its potential use as a fluorescent probe for the detection of metal ions.
合成法
NPTAA can be synthesized using a variety of methods, but the most commonly used method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an alkyne and an azide in the presence of a copper catalyst to form a triazole ring. The synthesis of NPTAA using the CuAAC reaction involves the reaction of 4-nitrophenyl azide and 4-(prop-2-yn-1-yl)phenyl acetate in the presence of a copper catalyst to form NPTAA.
特性
IUPAC Name |
N-[4-[3-(4-nitrophenyl)triazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-11(22)18-13-4-2-12(3-5-13)16-10-17-19-20(16)14-6-8-15(9-7-14)21(23)24/h2-10H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQYCJGASSHOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[3-(4-nitrophenyl)triazol-4-yl]phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5741702.png)


![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5741721.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5741724.png)


![4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5741739.png)


![2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5741757.png)

![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)
![4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5741789.png)